6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-12-6-4-3-5-10(12)8-15-14(18)11-7-13(20-2)17-9-16-11/h3-7,9H,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJTNGDTMAMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzylamine and 6-methoxypyrimidine-4-carboxylic acid.
Condensation Reaction: The primary step involves the condensation of 2-methoxybenzylamine with 6-methoxypyrimidine-4-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. While direct data for this compound is limited, studies on analogous pyrimidine carboxamides (e.g., 5-chloro-N-(2-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide) demonstrate that:
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Acidic hydrolysis : Prolonged reflux with HCl converts the carboxamide to a carboxylic acid.
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Basic hydrolysis : NaOH in aqueous ethanol yields the carboxylate salt.
Example reaction :
Nucleophilic Substitution
The methoxy group at position 6 can act as a leaving group under specific conditions. For example:
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Replacement with amines : In the presence of ammonia or alkylamines, the methoxy group is displaced to form amino-substituted pyrimidines .
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Halogenation : Reaction with PCl₅ replaces the methoxy group with chlorine.
Key data for analogous reactions :
Electrophilic Aromatic Substitution
The 2-methoxyphenylmethyl group directs electrophiles to specific positions:
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Nitration : Concentrated HNO₃ introduces a nitro group at the para position of the benzene ring .
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Sulfonation : H₂SO₄ adds a sulfonic acid group at the ortho position .
Mechanistic insight :
The methoxy group’s electron-donating nature activates the aromatic ring, favoring substitution at positions ortho and para to the methoxy group .
Reduction Reactions
The pyrimidine ring can be partially or fully reduced under hydrogenation conditions:
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Catalytic hydrogenation : Using Pd/C or Raney Ni in ethanol reduces the pyrimidine ring to a dihydro or tetrahydro derivative .
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Selectivity : The carboxamide group stabilizes the ring, requiring higher pressures (3–5 atm H₂) for full reduction .
Example :
Condensation and Cyclization
The carboxamide participates in cyclocondensation with aldehydes or ketones to form fused heterocycles:
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With thiourea : Forms pyrimido[4,5-d]pyrimidine derivatives under basic conditions .
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With malononitrile : Produces pyrano[2,3-d]pyrimidine analogs via one-pot multicomponent reactions .
Synthetic protocol from literature :
Oxidation Reactions
The methylene group in the benzyl moiety is susceptible to oxidation:
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KMnO₄/H₂SO₄ : Converts the benzylic CH₂ to a ketone.
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CrO₃/AcOH : Oxidizes the benzylic position to a carboxylic acid.
Key observation :
Oxidation rates depend on steric hindrance from the pyrimidine ring.
Synthetic Routes
The compound is synthesized via:
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N-Alkylation : Reacting 6-methoxypyrimidine-4-carboxylic acid with 2-methoxyphenylmethylamine using DCC (dicyclohexylcarbodiimide) as a coupling agent .
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Protection/deprotection : Methoxy groups are introduced via nucleophilic substitution using NaOMe .
Optimized conditions :
Stability and Reactivity Trends
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide. These compounds are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study: Inhibition of COX Enzymes
In vitro assays demonstrated that this compound significantly suppresses COX-2 activity. The IC50 values for several derivatives were reported as follows:
| Compound | IC50 (µmol) |
|---|---|
| 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide | 0.04 ± 0.02 |
| Celecoxib (standard) | 0.04 ± 0.01 |
These results indicate comparable efficacy to established anti-inflammatory drugs, suggesting its potential in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide have been examined through various studies focusing on its cytotoxic effects against different cancer cell lines.
Anticancer Efficacy
Research has shown that this compound exhibits significant cytotoxicity against several cancer types, including lung and breast cancers. The following table summarizes the IC50 values obtained from cell line studies:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives, including 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide, has been explored against various bacterial strains.
Antimicrobial Activity Assessment
In vitro tests revealed that this compound exhibits potent antibacterial effects against several pathogens. The following table summarizes the observed antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
These results indicate significant antimicrobial properties, suggesting its potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Antitubercular Research
Pyrimidine carboxamides with substitutions at the 6-position and N-aryl/alkyl groups are prominent in antitubercular drug discovery. For example:
- 6-(Benzyl(methyl)amino)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide (Compound 1) Structure: A 6-dialkylamino group (benzyl(methyl)amino) and a 4-methoxyphenyl carboxamide. Activity: Exhibits antitubercular activity with an MIC of 0.5 µg/mL against Mycobacterium tuberculosis . Synthesis: Yield of 29–38% via flash chromatography or recrystallization, with HPLC purity ≥97% .
- 6-Methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide Key Differences: Replaces the dialkylamino group with a methoxy substituent at the 6-position.
NBOMe Psychoactive Derivatives
The N-[(2-methoxyphenyl)methyl] (NBOMe) group is a hallmark of potent psychedelic phenethylamines (e.g., 25I-NBOMe) . However, in pyrimidine carboxamides, this group confers distinct properties:
- 25I-NBOMe: Structure: Phenethylamine core with 4-iodo-2,5-dimethoxyphenyl and NBOMe groups. Activity: High affinity for 5-HT2A receptors (EC50 ~0.1 nM), leading to hallucinogenic effects .
- This highlights how core structure dictates pharmacological targets.
Pyrimidine Derivatives with Heterocyclic Substituents
- N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide Structure: Features a tetrahydro-pyrimidine ring with 2-oxo and 4-methylphenyl groups.
6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Crystallographic and Conformational Comparisons
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Conformation: Intramolecular N–H⋯N hydrogen bonding stabilizes a six-membered ring, with dihedral angles between pyrimidine and aryl groups ranging from 12° to 86° . Relevance: The methoxyphenylaminomethyl group in this compound demonstrates how substituent orientation affects molecular packing and solubility, a factor critical for 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide’s crystallinity .
Data Tables
Table 1: Structural and Functional Comparison of Pyrimidine Carboxamides
Key Research Findings and Implications
- Substituent-Driven Activity: The antitubercular activity of pyrimidine carboxamides is highly dependent on 6-position substituents. Dialkylamino groups (e.g., benzyl(methyl)amino) enhance potency, while methoxy groups may reduce steric bulk but require optimization for efficacy .
- NBOMe Group Toxicity: While the N-[(2-methoxyphenyl)methyl] group is associated with psychoactive NBOMes, its incorporation into pyrimidine carboxamides likely redirects activity toward non-neurological targets due to core structural differences .
- Conformational Stability : Crystallographic data emphasize the role of hydrogen bonding and dihedral angles in dictating solubility and crystallinity, critical for drug formulation .
Biological Activity
6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects in various fields, including oncology, antimicrobial research, and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.
Chemical Structure and Properties
The molecular structure of 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 256.29 g/mol
This compound features a pyrimidine ring substituted with methoxy and carboxamide groups, which are crucial for its biological activity.
The biological activity of pyrimidine derivatives, including 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide, is primarily attributed to their ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition or activation of various cellular processes:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation and pain pathways .
- Anticancer Activity : It exhibits selective cytotoxicity towards certain cancer cell lines, potentially by inducing apoptosis or cell cycle arrest .
- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, suggesting its potential use in treating infections .
Anticancer Activity
Recent studies have highlighted the anticancer properties of 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide. In vitro assays have shown that it induces cytotoxic effects in T-lymphoblastic leukemia cell lines with IC values as low as 9 nM. Notably, it exhibits over 60-fold selectivity for pathogenic enzymes compared to human counterparts, indicating a promising therapeutic index for cancer treatment .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through various assays. It significantly reduces the production of pro-inflammatory cytokines and inhibits COX-2 activity with an IC value comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide has also been investigated for its antimicrobial effects. It shows promising activity against both bacterial and viral pathogens, making it a candidate for further exploration in infectious disease treatment .
Data Tables
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer (T-cells) | Cytotoxicity | IC = 9 nM | |
| Anti-inflammatory | COX-2 Inhibition | IC = 0.04 μM | |
| Antimicrobial | Bacterial Assay | Active against S. aureus |
Case Studies
- Cytotoxicity in T-Lymphoblastic Cells : A study evaluated the cytotoxic effects of the compound on various T-cell lines, demonstrating significant selectivity towards cancerous cells compared to normal cells. This selectivity is crucial for minimizing side effects during treatment.
- Inflammatory Response Modulation : In a model of lipopolysaccharide (LPS)-stimulated microglia, the compound effectively inhibited nitric oxide production and reduced TNF-α levels, showcasing its potential as a neuroprotective agent in inflammatory conditions .
- Antimicrobial Efficacy : A series of tests against common bacterial strains revealed that the compound possesses strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, indicating its potential as an alternative antibiotic agent .
Q & A
Basic Research Question
- X-ray crystallography : Resolves conformation details (e.g., dihedral angles between pyrimidine and methoxyphenyl groups). Intramolecular hydrogen bonds (N–H⋯O/N) stabilize the structure, as seen in analogous pyrimidine derivatives .
- NMR spectroscopy :
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
How can researchers design initial biological activity screens for this compound, and what target classes are prioritized?
Basic Research Question
- Target prioritization : Pyrimidine carboxamides often target kinases, GPCRs, or microbial enzymes due to hydrogen-bonding motifs. Focus on:
- Dose-response curves : Test 0.1–100 µM concentrations.
- Positive controls : Include known inhibitors (e.g., imatinib for kinase assays) .
What advanced strategies optimize reaction conditions for scale-up synthesis while minimizing byproducts?
Advanced Research Question
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ full factorial) to evaluate temperature, solvent polarity, and catalyst loading. For example, optimize Suzuki-Miyaura coupling using Pd(OAc)₂/XPhos in dioxane/water .
- Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
- In-line analytics : Use FTIR or PAT (Process Analytical Technology) for real-time monitoring .
How can computational modeling predict reactivity and guide functionalization of the pyrimidine core?
Advanced Research Question
- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, C5 of pyrimidine is electrophilic, favoring SNAr reactions .
- Transition state modeling : Simulate energy barriers for methoxy group migration using Gaussian09 at the B3LYP/6-31G* level .
- Molecular docking : Screen against kinase ATP pockets (e.g., EGFR) to prioritize substituents enhancing binding affinity (e.g., fluorophenyl groups) .
How should researchers resolve contradictions in spectral data or biological activity across studies?
Advanced Research Question
- Data triangulation :
- Meta-analysis : Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
